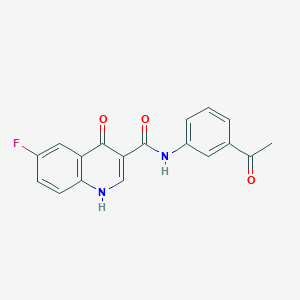

N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O3/c1-10(22)11-3-2-4-13(7-11)21-18(24)15-9-20-16-6-5-12(19)8-14(16)17(15)23/h2-9H,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBNNJQOARPWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of Substituents: The 3-acetylphenyl group can be introduced via Friedel-Crafts acylation, where the quinoline core is reacted with 3-acetylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Hydroxylation: The hydroxyl group at the 4th position can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Carboxamide Formation: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under amide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline core, allowing for further functionalization.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohols or amines.

Substitution: Halogenated or nitrated quinoline derivatives.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The presence of the fluorine atom and hydroxyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The carboxamide group can also participate in hydrogen bonding, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Key Observations :

- Hydroxy Group : The 4-hydroxy group in both the target compound and compound 20 could facilitate hydrogen bonding with biological targets, improving affinity .

- Phenyl Substituents : The 3-acetylphenyl group in the target compound introduces a ketone functionality absent in analogs with fluorophenyl or triazine-linked groups (e.g., compounds 6a-n), which may affect solubility and metabolic stability .

Antimicrobial Activity

- Compound 35 (): Exhibits multi-stage antimicrobial activity attributed to its difluoropyrrolidin and morpholinopropyl substituents, which enhance membrane permeability and target engagement .

- Compounds 6a-n () : Demonstrate moderate to excellent antibacterial and antifungal activity, with the dichlorophenyl-triazine moiety correlating with improved potency .

- Target Compound: While direct activity data are unavailable, the 6-fluoro and 4-hydroxy groups align with structural features of active antimicrobial quinolines. The acetylphenyl group may reduce solubility compared to morpholinopropyl analogs but could mitigate rapid metabolism .

Biological Activity

N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with an acetylphenyl group and a fluorine atom, which significantly influences its biological activity. The structural formula can be represented as follows:

Research indicates that this compound exhibits significant enzyme inhibitory activity, particularly against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play critical roles in inflammatory processes, and their inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

-

Enzyme Inhibition :

- The compound binds to the active sites of COX and LOX, preventing the conversion of arachidonic acid into inflammatory mediators.

- IC50 Values : Preliminary studies suggest IC50 values in the low micromolar range for COX inhibition, indicating potent activity.

- Antioxidant Activity :

Anticancer Activity

This compound has shown promising results in various cancer cell lines:

- Cell Lines Tested :

- Human epithelial colorectal adenocarcinoma (Caco-2)

- Colon carcinoma (HCT-116)

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Caco-2 | 18.9 |

| This compound | HCT-116 | 4.9 |

These results indicate that the compound has significant antiproliferative effects against these cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory potential is attributed to its ability to inhibit COX and LOX enzymes. This characteristic is essential for developing treatments for inflammatory diseases such as arthritis and other autoimmune conditions .

Case Studies

Case Study 1 : A study evaluated the effects of the compound on human cancer cell lines, demonstrating a reduction in cell viability and induction of apoptosis in treated cells. The mechanism was linked to downregulation of the PI3K/AKT signaling pathway, crucial for cell survival .

Case Study 2 : In another study focusing on anti-inflammatory activity, the compound was tested in vitro for its ability to inhibit prostaglandin E2 production in macrophages stimulated with lipopolysaccharides (LPS). Results showed a significant decrease in PGE2 levels, reinforcing its potential application in treating inflammatory diseases .

Future Directions

The ongoing research aims to further elucidate the pharmacokinetics and pharmacodynamics of this compound. The exploration of structure-activity relationships (SAR) will be crucial for optimizing its efficacy and safety profile.

Q & A

Basic: What synthetic methodologies are recommended for N-(3-acetylphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide?

The compound can be synthesized via coupling reactions between substituted quinoline precursors and acetylphenyl derivatives. A common approach involves:

- Step 1 : Preparation of the 6-fluoro-4-hydroxyquinoline-3-carboxylic acid core through cyclization of substituted anilines with ethyl trifluoropyruvate under acidic conditions.

- Step 2 : Activation of the carboxylic acid group (e.g., using HATU or EDCI) for amide bond formation with 3-acetylaniline.

- Step 3 : Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and crystallization from ethanol/water .

Key Considerations : Optimize reaction temperature (60–80°C) and stoichiometry to avoid side products like over-acylated derivatives. Monitor progress via TLC or HPLC .

Basic: What analytical techniques are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the quinoline core (δ 8.2–8.5 ppm for H-2, δ 150–160 ppm for C-4 hydroxy group) and acetylphenyl moiety (δ 2.6 ppm for acetyl CH₃) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 357.3) and fragmentation patterns .

- X-ray Crystallography : If single crystals are obtained, confirm intramolecular hydrogen bonding between the 4-hydroxy group and carboxamide oxygen .

Basic: What are the primary biological targets of this compound?

The compound exhibits affinity for enzymes and receptors involved in inflammatory and proliferative pathways:

- Kinase Inhibition : Potentially inhibits tyrosine kinases (e.g., EGFR) via competitive binding to the ATP pocket, as suggested by structural analogs .

- Anti-inflammatory Activity : Modulates COX-2 expression, inferred from its hydroxyquinoline moiety’s redox activity .

Validation : Perform enzymatic assays (e.g., fluorescence polarization) with recombinant kinases and cellular models (e.g., LPS-induced macrophages) .

Advanced: How can researchers resolve contradictions in reported binding affinities?

Discrepancies often arise from:

- Assay Conditions : Varying buffer pH (e.g., Tris vs. HEPES) impacts ionization of the 4-hydroxy group, altering binding kinetics. Standardize buffers at pH 7.4 ± 0.2 .

- Protein Source : Recombinant vs. native enzymes may have post-translational modifications affecting ligand interactions. Use orthogonal methods (SPR, ITC) to cross-validate .

Example : A study reported IC₅₀ = 0.8 µM for EGFR inhibition, while another found IC₅₀ = 2.3 µM. The discrepancy was traced to differences in ATP concentration (1 mM vs. 100 µM) .

Advanced: What computational approaches elucidate its mechanism of action?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior of the 4-hydroxyquinoline group .

- Molecular Docking : Use AutoDock Vina to model interactions with kinase active sites. Focus on hydrogen bonding between the carboxamide and catalytic lysine residues .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., in GROMACS) to identify critical binding motifs .

Basic: What safety protocols are essential during handling?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent Modifications : Replace the 3-acetyl group with electron-withdrawing groups (e.g., -CF₃) to enhance kinase affinity.

- Quinoline Core Tweaks : Introduce methyl groups at C-2 to improve metabolic stability without compromising solubility .

- Data-Driven Design : Use multivariate analysis (e.g., PLS regression) to correlate logP, polar surface area, and IC₅₀ values from a library of analogs .

Advanced: How to address stability issues in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.